molecular formula C10H11N3O2 B1328570 Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1000017-97-9

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B1328570
CAS No.: 1000017-97-9
M. Wt: 205.21 g/mol
InChI Key: SDHJUHBOHSJBEH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate is systematically named according to International Union of Pure and Applied Chemistry conventions as this compound. The compound is registered under Chemical Abstracts Service number 1000017-97-9 and carries the molecular designation number MFCD09842618. Alternative nomenclature includes Imidazo[1,2-a]pyridine-2-carboxylic acid, 5-amino-, ethyl ester, which reflects the ester functionality and amino substitution pattern.

The structural architecture consists of a bicyclic imidazo[1,2-a]pyridine core system with specific substitution patterns that define its chemical behavior. The compound features an amino group positioned at the 5-position of the imidazopyridine ring system and an ethyl carboxylate group attached at the 2-position. This substitution pattern creates a molecule with distinct electronic and steric characteristics that influence its reactivity and potential biological activity.

Molecular Formula and Physical Properties

The molecular formula of this compound is established as C₁₀H₁₁N₃O₂, indicating the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The calculated molecular weight is 205.21 grams per mole, which has been consistently reported across multiple analytical sources. The compound exhibits specific physical characteristics including a melting point range of 216-218 degrees Celsius, indicating its solid-state stability under ambient conditions.

Property Value Source
Molecular Formula C₁₀H₁₁N₃O₂
Molecular Weight 205.21 g/mol
Melting Point 216-218°C
Appearance Grey solid
Purity ≥95.0%

Properties

IUPAC Name

ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHJUHBOHSJBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649965
Record name Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000017-97-9
Record name Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Detailed Preparation Procedure from Patent Literature

A representative preparation method from patent WO2018008929A1 involves the following steps:

Step Description Conditions Yield
1 Dissolution of precursor compound in ethanol Room temperature -
2 Addition of 2N aqueous sodium hydroxide, stirring at 80°C for 2 hours Basic hydrolysis/cyclization -
3 Cooling, solvent removal under reduced pressure - -
4 Acidification with 2N hydrochloric acid at 0°C to pH ~5 Precipitation of product -
5 Stirring for 8 hours, filtration, washing, drying Isolation of Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate 85%

This method highlights the importance of controlled pH adjustment and temperature to maximize yield and purity.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Solvent Ethanol, ethanol-water mixtures Good solubility and reaction medium
Temperature Reflux (78–80°C) or microwave heating Higher temperature accelerates reaction but may cause side reactions
pH Control Basic (NaOH) followed by acidification (HCl) Essential for cyclization and product precipitation
Reaction Time 2–8 hours Longer times improve conversion but may reduce selectivity
Stoichiometry 1:1 to 1:1.5 (amine:carbonyl reagent) Excess carbonyl reagent can drive reaction forward

Optimization studies indicate that maintaining pH around 5 during acidification and slow addition of acid improves crystallinity and yield.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ^1H NMR confirms the presence of characteristic aromatic and amino protons, verifying substitution patterns.
  • X-ray Crystallography: Single-crystal X-ray diffraction reveals planar imidazo[1,2-a]pyridine rings with minimal deviation, confirming the expected structure and purity.
  • Mass Spectrometry: Exact mass measurements (204.07 Da) confirm molecular identity.
  • Elemental Analysis: Consistent with calculated values for C10H11N3O2.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Notes
Condensation with Ethyl Glyoxylate 2-Aminopyridine + Ethyl glyoxylate Ethanol, reflux, acidic or neutral pH 50–85 Widely used, scalable
Condensation with Ethyl Bromopyruvate 2-Aminopyridine + Ethyl bromopyruvate Ethanol, reflux, pH 8–9 with KHCO3 ~52.6 Requires pH control
Microwave-Assisted Condensation 2-Aminopyridine + Bromomalonaldehyde Ethanol-water, microwave heating High, rapid Environmentally friendly
Base-Mediated Cyclization 2-Aminopyridinium bromide + Thiophenols KOH, ambient temperature Moderate Metal-free, mild

Research Findings and Notes

  • The condensation reactions proceed via initial nucleophilic attack by the amino group, followed by intramolecular cyclization and dehydration.
  • Reaction conditions such as solvent choice, temperature, and pH critically influence yield and purity.
  • Microwave-assisted and metal-free protocols offer greener alternatives with shorter reaction times.
  • Crystallographic and spectroscopic analyses are essential for confirming the structure and ensuring reproducibility.
  • Industrial scale-up involves optimizing these parameters to maximize yield and minimize impurities.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate, against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that compounds from this class exhibit significant activity with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain, showcasing their potential as anti-TB agents .

1.2 Structure-Activity Relationship

The structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives reveal that modifications at specific positions can enhance their biological activity. This compound serves as a key scaffold for developing more potent analogs through systematic variation of substituents .

Case Studies

Case Study: High Throughput Screening for Anti-TB Compounds

A significant investigation into the anti-tubercular properties of imidazo[1,2-a]pyridine derivatives involved high throughput screening (HTS) techniques. Researchers identified several promising candidates, including this compound. These compounds were tested against various strains of Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth .

Case Study: Drug Development Initiatives

In drug development initiatives focusing on tuberculosis treatment, this compound has been explored in combination therapies to enhance efficacy and reduce resistance development. The compound's ability to disrupt bacterial cell functions makes it a valuable candidate in the ongoing battle against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives arises from substitutions at positions 5, 7, and 8. Below is a comparative analysis of Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate with analogous compounds:

Key Differences and Implications

Substituent Reactivity: The amino group (-NH₂) in the target compound enables nucleophilic reactions (e.g., acylations, Schiff base formations) for derivatization into hydrazides or triazole-linked hybrids . In contrast, methyl or halogen substituents (e.g., -CH₃, -Br) limit reactivity but improve metabolic stability . Electron-withdrawing groups (e.g., -CF₃) enhance electrophilic aromatic substitution but reduce solubility .

Biological Activity: Amino derivatives: Exhibit antiproliferative effects in cancer cell lines due to hydrogen-bonding interactions with biological targets . Halogenated derivatives: Serve as intermediates for Suzuki-Miyaura couplings to generate biaryl compounds with enhanced binding affinity .

Crystallographic and Physicochemical Properties: The 5-methyl derivative forms planar rings with intermolecular hydrogen bonds (C–H⋯O/N), contributing to its crystalline stability . Amino-substituted analogs may exhibit higher polarity, impacting solubility and bioavailability compared to methyl or halogenated counterparts.

Biological Activity

Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate (EAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

EAPC belongs to the imidazo[1,2-a]pyridine class of compounds, characterized by a fused imidazole and pyridine ring system. Its molecular formula is C11H12N4O2C_{11}H_{12}N_{4}O_{2} with a molecular weight of approximately 232.24 g/mol. The compound's structure facilitates interactions with various biological targets, making it a candidate for drug development.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial properties of EAPC. A notable investigation demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The minimum inhibitory concentration (MIC) values for EAPC derivatives ranged from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating strong efficacy .

CompoundMIC (μM)Activity Type
EAPC0.03-5.0Antimycobacterial
Other Derivatives0.07-2.2MDR-TB

Anti-inflammatory Properties

EAPC has shown promise in modulating inflammatory responses through its interaction with the P2X7 receptor, which plays a crucial role in immune cell activation and cytokine release. Inhibition of this receptor can potentially lead to reduced inflammation in conditions such as autoimmune disorders and neurodegenerative diseases .

Anticancer Potential

The imidazo[1,2-a]pyridine scaffold has been associated with anticancer activity. EAPC derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that certain modifications to the EAPC structure enhance its cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells .

Structure-Activity Relationship (SAR)

The biological activity of EAPC is influenced by its structural features. Research indicates that modifications at specific positions on the imidazo[1,2-a]pyridine ring can enhance potency and selectivity:

  • Position 5 : Amino substitution increases binding affinity to biological targets.
  • Position 2 : Carboxylate groups can enhance solubility and bioavailability.

Table of SAR Findings

ModificationEffect on Activity
Amino group at Position 5Increased antimycobacterial activity
Carboxylate at Position 2Improved solubility and bioavailability

Study on Antimycobacterial Activity

In a study conducted by Moraski et al., several imidazo[1,2-a]pyridine derivatives were screened for their antimycobacterial properties. EAPC was identified as one of the promising candidates with an MIC value significantly lower than many existing treatments for MDR-TB, demonstrating its potential as a lead compound for further development .

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory properties of EAPC through its interaction with the P2X7 receptor. The findings suggested that EAPC could reduce the release of pro-inflammatory cytokines in vitro, indicating its potential application in treating inflammatory diseases such as rheumatoid arthritis and multiple sclerosis .

Q & A

Q. What are the common synthetic routes for preparing Ethyl 5-Aminoimidazo[1,2-a]pyridine-2-carboxylate and its derivatives?

The compound is typically synthesized via condensation reactions between substituted pyridin-2-amines and ethyl bromopyruvate under reflux in ethanol. For example, 6-methylpyridin-2-amine reacts with 3-bromo-2-oxo-propionic acid ethyl ester in ethanol at reflux for 6 hours, followed by pH adjustment with KHCO₃ to yield the product (52.6% yield) . Alternative routes involve hydrazine hydrate reflux to form carbohydrazide intermediates, which are further functionalized with aldehydes or alkynes for derivatization .

Q. How is X-ray crystallography employed to characterize the structural features of this compound?

Single-crystal X-ray diffraction studies reveal planar imidazo[1,2-a]pyridine rings with minimal deviation (e.g., 0.0027 Å for the six-membered ring). Intermolecular hydrogen bonding (C–H⋯O/N) stabilizes the crystal lattice, forming trimeric units. Refinement using SHELXL software with riding H-atom models (Uiso = 1.2–1.5×Ueq) provides precise bond lengths and angles, critical for validating synthetic products .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

¹H NMR is routinely employed to verify substituent positions and purity. For example, in ethyl 8-chloro-6-(trifluoromethyl) derivatives, aromatic proton signals appear as distinct singlets or doublets in the δ 7.5–8.5 ppm range. Mass spectrometry (exact mass: 204.0706 Da) and elemental analysis further confirm molecular composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields during synthesis?

Key parameters include solvent choice (ethanol or THF), stoichiometric ratios (e.g., 1:1.5 amine-to-ethyl bromopyruvate), and controlled pH (8–9 with KHCO₃). Prolonged reflux (6–8 hours) ensures complete cyclization, while slow solvent evaporation (10 days) yields high-quality crystals for structural analysis . Catalytic CuSO₄·5H₂O (10 mol%) in click chemistry derivatization enhances reaction efficiency .

Q. What methodologies are used to evaluate the biological activity of derivatives, such as antiproliferative effects?

Derivatives are screened against cancer cell lines (e.g., lung or pancreatic) via MTT assays. For instance, hydrazone-functionalized analogues inhibit receptor tyrosine kinases (e.g., c-Met) at IC50 values <10 µM. Dose-response curves and molecular docking studies correlate substituent effects (e.g., trifluoromethyl groups) with binding affinity to kinase active sites .

Q. How can crystallographic data discrepancies (e.g., dihedral angles) arise, and how are they resolved?

Variations in dihedral angles (e.g., 1.4° vs. 3.2°) may result from solvent polarity or temperature during crystallization. Redundant data collection (e.g., 1,923 measured reflections) and refinement with SHELXL using full-matrix least-squares minimize errors. Discrepancies are addressed by comparing multiple datasets and validating against DFT-calculated geometries .

Q. What strategies are employed to study structure-activity relationships (SAR) in imidazo[1,2-a]pyridine derivatives?

Systematic substitution at positions 5, 6, and 8 (e.g., amino, bromo, or trifluoromethyl groups) is analyzed for bioactivity. For example, 6-bromo derivatives show enhanced CDK inhibition (IC50 = 0.8 µM) due to halogen bonding with kinase pockets. Comparative pharmacokinetic studies (e.g., LogP, metabolic stability) further guide lead optimization .

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